Lupeol acetate

説明

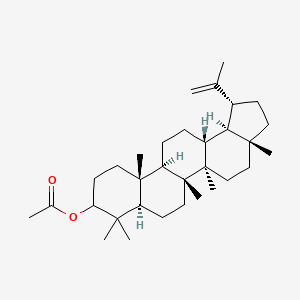

ルペオールアセテートは、ルペオールから誘導された天然に存在するペンタサイクルトリテルペノイドエステルです。マンゴー、アカシアビスコサ、アブロニアビロサなど、さまざまな植物に含まれています。 ルペオールアセテートは、抗炎症作用、抗がん作用、抗菌作用などの薬理作用で知られています .

2. 製法

合成経路と反応条件: ルペオールアセテートは、ルペオールを酢酸または無水酢酸とエステル化することにより合成できます。この反応は通常、テトラヒドロフランなどの溶媒にルペオールを溶解し、次に酢酸または無水酢酸とN-メチルモルホリンなどの触媒を加えることから始まります。 反応混合物は、窒素雰囲気下で撹拌されます .

工業的製造方法: ルペオールアセテートの工業的製造は、植物源からのルペオールの抽出、それに続くエステル化を伴います。抽出プロセスには、溶媒抽出、精製、結晶化が含まれます。 エステル化プロセスは、ラボでの方法に似ていますが、工業的製造に合わせてスケールアップされています .

反応の種類:

酸化: ルペオールアセテートは酸化反応を起こし、さまざまな酸化誘導体を生成します。

還元: 還元反応により、ルペオールアセテートをルペオールに戻すことができます。

置換: ルペオールアセテートは置換反応に関与し、アセテート基が他の官能基に置き換わります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 水酸化ナトリウムなどの試薬やその他の塩基は、置換反応を促進することができます。

生成される主な生成物:

酸化: ルペオールアセテートの酸化誘導体。

還元: ルペオール。

4. 科学研究への応用

ルペオールアセテートは、幅広い科学研究への応用を持っています。

化学: 他のトリテルペノイド誘導体の合成のための出発物質として使用されます。

生物学: 生物学的経路の調節における役割と細胞プロセスへの影響について研究されています。

医学: 抗炎症作用、抗がん作用、抗菌作用など、潜在的な治療効果について調査されています。 .

工業: 人間の皮膚細胞の増殖を促進し、バイオアベイラビリティを高める能力により、スキンケア製品の処方に使用されています.

準備方法

Synthetic Routes and Reaction Conditions: Lupeol acetate can be synthesized through the esterification of lupeol with acetic acid or acetic anhydride. The reaction typically involves dissolving lupeol in a solvent such as tetrahydrofuran, followed by the addition of acetic acid or acetic anhydride and a catalyst like N-methylmorpholine. The reaction mixture is stirred under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound involves the extraction of lupeol from plant sources, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization. The esterification process is similar to the laboratory method but scaled up for industrial production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to lupeol.

Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Lupeol.

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Lupeol acetate, an ester derivative of lupeol, has garnered attention for its diverse pharmacological applications, including antifungal, anti-inflammatory, and potential anticancer properties . This article aims to provide a detailed overview of these applications, supported by research findings from verified sources.

Scientific Research Applications

Antifungal Activity:

this compound has demonstrated significant antifungal activity against Macrophomina phaseolina, a fungal pathogen. In a study comparing this compound with other compounds, this compound reduced fungal biomass by 79–81%, which is very close to the reduction achieved by the fungicide mancozeb (83–84%) .

Anti-inflammatory Properties:

Lupeol, the parent compound of this compound, has been extensively studied for its anti-inflammatory effects. In animal models, lupeol has shown potential in alleviating inflammation by reducing neutrophil infiltration and prostaglandin E2 production . While the search results do not specify the anti-inflammatory properties of this compound specifically, the anti-inflammatory properties of lupeol suggest a similar potential for this compound.

Antioxidant Activity:

Lupeol exhibits antioxidant properties, increasing the production of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1) in a hyperglycemic rat model . Lupeol also demonstrates strong ABTS scavenging activity and inhibits lipid peroxidation in the human body . Lupeol pretreatment has been shown to increase catalase activity, suggesting a mechanism for reducing lipid peroxidation .

Potential anticancer applications

Lupeol has been identified as a multi-target agent with anti-inflammatory potential, targeting key molecular pathways such as nuclear factor kappa B (NFκB), cFLIP, Fas, Kras, phosphatidylinositol-3-kinase (PI3K)/Akt and Wnt/β-catenin in various cells . It has been reported to possess beneficial effects as a therapeutic and preventive agent for a range of disorders and exhibits no toxicity to normal cells and tissues at its effective therapeutic doses .

Applications in Skincare:

Lupeol and its derivatives, including this compound, have potential as active ingredients in innovative skincare products. They can stimulate wound healing and prevent the harmful effects of environmental conditions . Studies have explored the antioxidant activity of lupeol esters using DPPH, ABTS, and FRAP methods, indicating their capability to prevent protein damage caused by reactive oxygen species .

Activity Against Chagas Disease:

this compound has been identified as a candidate for designing new drugs against Chagas disease .

作用機序

ルペオールアセテートは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: 腫瘍壊死因子-αやインターロイキン-1βなどの炎症性サイトカインの産生を阻害します。

抗がん作用: Wnt/β-カテニンシグナル伝達経路などの経路を調節し、ミトコンドリアを介したアポトーシスを活性化することで、がん細胞のアポトーシスを誘導します.

抗菌作用: 微生物の細胞膜を破壊し、病原体の増殖を阻害します.

類似化合物:

ルペオール: ルペオールアセテートの母体化合物で、類似の薬理作用が知られていますが、バイオアベイラビリティが低くなっています。

ルペオールプロピオネート: バイオアベイラビリティが向上し、生物学的活性も同様のエステル誘導体。

ルペオールイソニコチネート: ルペオールアセテートと比較して、より優れた抗高血糖作用と抗脂質異常作用を示します

ユニークさ: ルペオールアセテートは、バイオアベイラビリティが向上し、強力な抗炎症作用と抗がん作用があるため、際立っています。 人体の皮膚細胞の増殖を促進する能力は、特に皮膚科学的用途において価値があります .

類似化合物との比較

Lupeol: The parent compound of lupeol acetate, known for its similar pharmacological properties but with lower bioavailability.

Lupeol propionate: Another ester derivative with enhanced bioavailability and similar biological activities.

Lupeol isonicotinate: Exhibits better anti-hyperglycemic and anti-dyslipidemic activity compared to this compound

Uniqueness: this compound stands out due to its improved bioavailability and potent anti-inflammatory and anticancer activities. Its ability to stimulate human skin cell proliferation makes it particularly valuable in dermatological applications .

特性

CAS番号 |

1617-68-1 |

|---|---|

分子式 |

C32H52O2 |

分子量 |

468.8 g/mol |

IUPAC名 |

[(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22?,23?,24?,25?,26?,27?,29-,30+,31-,32-/m1/s1 |

InChIキー |

ODSSDTBFHAYYMD-OVDGRWLFSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

異性体SMILES |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

外観 |

Solid powder |

Key on ui other cas no. |

1617-68-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-acetyllupeol 3-acetyllupeol, (3alpha)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupeol acetate exert its anti-inflammatory effects?

A: Research suggests this compound may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that this compound effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that this compound, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.

Q2: What are the downstream effects of this compound on male fertility?

A: Studies in male albino rats indicate that this compound can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, this compound treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC

- Infrared (IR) Spectroscopy: FTIR

- Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS

- Ultraviolet-visible (UV) Spectroscopy:

Q5: Have any computational studies been conducted on this compound?

A: Yes, molecular docking studies have been performed to assess the potential of this compound as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–this compound complex.

Q6: What insights did these computational studies provide?

A: Docking analyses suggested this compound could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of this compound as a lead compound for developing new drugs for Chagas disease.

Q7: What in vitro models have been used to study the activity of this compound?

A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells

Q8: Which animal models have been used to evaluate the efficacy of this compound?

A8: In vivo studies have been conducted using various animal models, including:

- Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)

- Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)

- Antiarthritic activity: CFA-induced arthritic rats

- Antifertility activity: Male albino rats

- Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats

Q9: Are there any clinical trials investigating this compound?

A9: Based on the provided research, there is no mention of clinical trials involving this compound.

Q10: Which analytical techniques are commonly used for the characterization and quantification of this compound?

A10: The identification and quantification of this compound typically involve a combination of techniques, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。